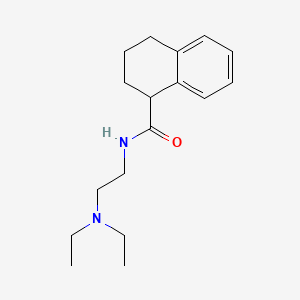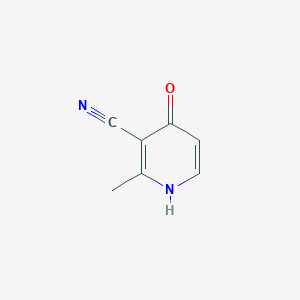
4-Hydroxy-2-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2O It is a derivative of nicotinonitrile, characterized by the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitropyridine with sodium cyanide, followed by reduction of the nitro group to an amino group and subsequent hydrolysis to form the hydroxyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: 4-Oxo-2-methylnicotinonitrile.
Reduction: 4-Hydroxy-2-methylaminonicotinonitrile.
Substitution: 4-Halo-2-methylnicotinonitrile.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-methylnicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-methylnicotinonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-methylnicotinonitrile
- 4-Hydroxy-2-quinolones
- 2-Thionicotinonitrile derivatives
Comparison
4-Hydroxy-2-methylnicotinonitrile is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and biological activity. Compared to 2-Hydroxy-4-methylnicotinonitrile, the position of the hydroxyl group in this compound allows for different hydrogen bonding interactions. Similarly, 4-Hydroxy-2-quinolones and 2-Thionicotinonitrile derivatives have distinct structural features that result in varied chemical and biological properties .
Propiedades
Fórmula molecular |
C7H6N2O |
|---|---|
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-methyl-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O/c1-5-6(4-8)7(10)2-3-9-5/h2-3H,1H3,(H,9,10) |
Clave InChI |
LSLHMZOCVUSEPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



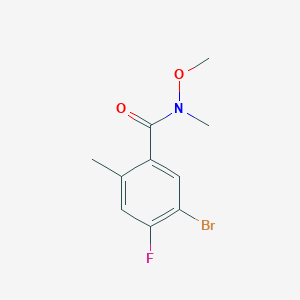
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
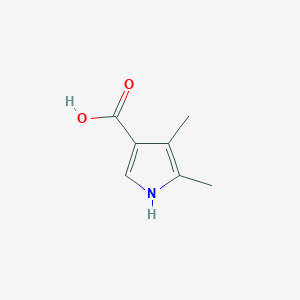
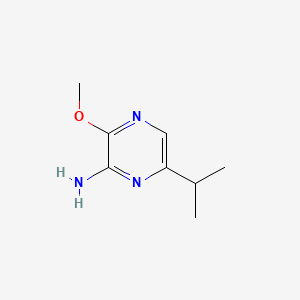
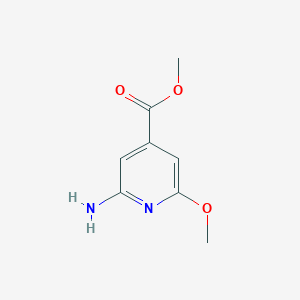
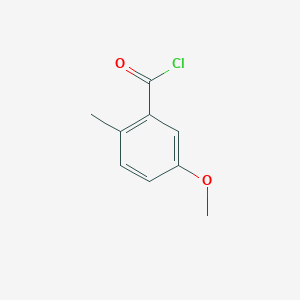

![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
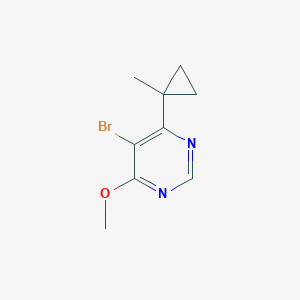
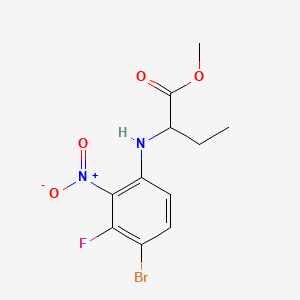
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
